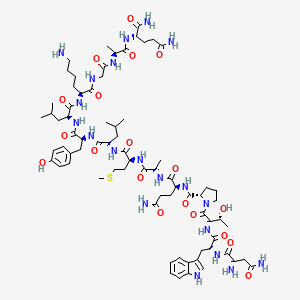

![molecular formula C14H11I2N5O2S2 B561679 S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 175093-14-8](/img/structure/B561679.png)

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photoactivable Crosslinking Agent

This compound serves as a radioionatable, cleavable, photoactivable crosslinking agent . It is used in bioconjugation chemistry to create photo-induced covalent bonds between different biomolecules. The linker arm length between the amino acid of interest and the photoreactive atom is up to 14A, which allows for precise spatial control in molecular assemblies .

Antiviral Research

Compounds containing heteroaryl amines, similar to the structure of this compound, have shown antiviral activity against viruses like the Newcastle disease virus. This suggests potential use in antiviral drug development and therapeutic applications .

Mecanismo De Acción

Target of Action

It is described as a cleavable, photoactivable cross-linking agent , suggesting that it may interact with various proteins or nucleic acids in a cell.

Mode of Action

As a photoactivable cross-linking agent, this compound likely interacts with its targets by forming covalent bonds when exposed to light . The azido group in the compound can be activated by light to form a highly reactive nitrene group, which can then form covalent bonds with nearby molecules . This allows the compound to create a stable link between itself and its target, which can be useful in various research applications .

Biochemical Pathways

Given its role as a cross-linking agent, it may be involved in studying protein-protein interactions, protein-DNA interactions, or other molecular interactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. As a cross-linking agent, it could potentially alter the function of target proteins or nucleic acids by creating new covalent bonds .

Direcciones Futuras

Propiedades

IUPAC Name |

4-azido-2-hydroxy-3,5-diiodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11I2N5O2S2/c15-9-7-8(13(22)11(16)12(9)20-21-17)14(23)19-5-6-24-25-10-3-1-2-4-18-10/h1-4,7,22H,5-6H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOHBPRDAGSGHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)C2=CC(=C(C(=C2O)I)N=[N+]=[N-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11I2N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662039 |

Source

|

| Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175093-14-8 |

Source

|

| Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

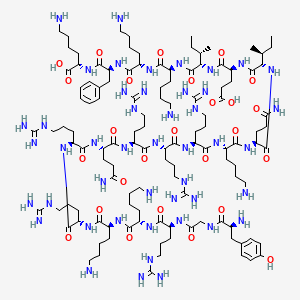

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)